PJ34
Overview
Description
PJ34 is a phenanthridinone derivative known for its potent inhibitory effects on poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell proliferation . This compound has gained significant attention due to its pronounced antitumor activity and its ability to induce apoptosis in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: PJ34 can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide with dimethylamine . The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: PJ34 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include dimethylamine and organic solvents like DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride may be employed.
Major Products: The major products formed from these reactions include various substituted phenanthridinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
PJ34 exerts its effects primarily through the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2 . By inhibiting these enzymes, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells . Additionally, this compound has been shown to disrupt the mitotic spindle organization, further contributing to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZZVDLGDDTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339305 | |
Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344458-19-1 | |
Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PJ-34 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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